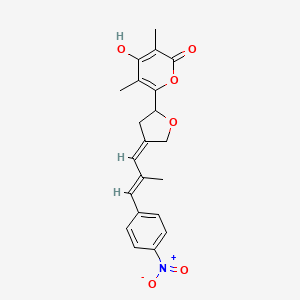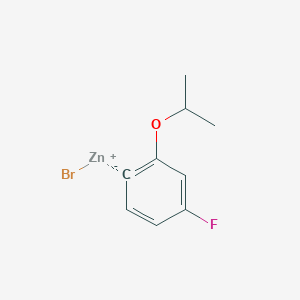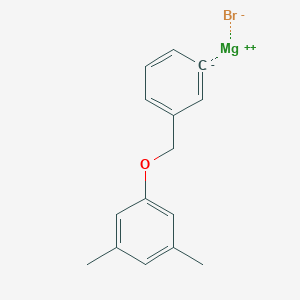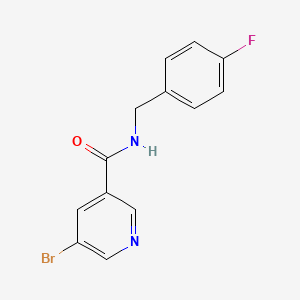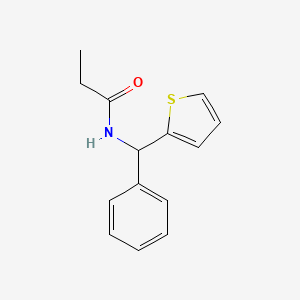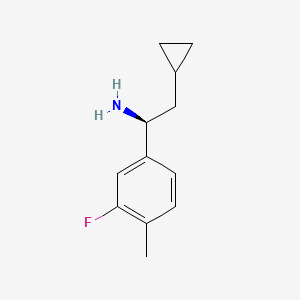
4-n-HeptylthiophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-n-HeptylthiophenylZinc bromide: is an organozinc compound with the molecular formula C13H19BrSZn and a molecular weight of 352.6471 . This compound is part of the organozinc family, which is known for its utility in organic synthesis, particularly in cross-coupling reactions. The presence of the thiophene ring and the heptyl chain makes it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: 4-n-HeptylthiophenylZinc bromide can be synthesized through the reaction of 4-n-heptylthiophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the formation of a Grignard reagent, which is then treated with zinc bromide to yield the desired organozinc compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-n-HeptylthiophenylZinc bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: It participates in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides or amines are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used
科学的研究の応用
Chemistry: 4-n-HeptylthiophenylZinc bromide is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. It serves as a key reagent for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules that can act as potential drug candidates. Its ability to form stable carbon-zinc bonds makes it valuable in medicinal chemistry for developing new pharmaceuticals .
Industry: Industrially, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for creating high-performance materials with specific properties .
作用機序
The mechanism of action of 4-n-HeptylthiophenylZinc bromide involves its role as a nucleophile in various organic reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the transfer of the heptylthiophenyl group. This coordination enhances the reactivity of the compound, making it an effective reagent in cross-coupling and substitution reactions .
類似化合物との比較
PhenylZinc bromide: Similar in structure but lacks the heptyl chain, making it less hydrophobic.
4-n-ButylthiophenylZinc bromide: Similar but with a shorter alkyl chain, affecting its solubility and reactivity.
4-n-OctylthiophenylZinc bromide: Similar but with a longer alkyl chain, which can influence its physical properties and reactivity.
Uniqueness: 4-n-HeptylthiophenylZinc bromide is unique due to its specific alkyl chain length, which balances hydrophobicity and reactivity. This makes it particularly useful in applications where moderate hydrophobicity is desired, such as in the synthesis of amphiphilic molecules and materials .
特性
分子式 |
C13H19BrSZn |
|---|---|
分子量 |
352.6 g/mol |
IUPAC名 |
bromozinc(1+);heptylsulfanylbenzene |
InChI |
InChI=1S/C13H19S.BrH.Zn/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13;;/h7-8,10-11H,2-5,9,12H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
FXZPEOALKMCPNC-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCSC1=CC=[C-]C=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


